molecular formula C18H12FN3O B15017599 4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

Cat. No.: B15017599
M. Wt: 305.3 g/mol
InChI Key: MHDNTJYXMFUZSC-UHFFFAOYSA-N
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Description

4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a quinoline core substituted with a 1,2,4-oxadiazole ring and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzohydrazide with 2-methylquinoline-4-carboxylic acid under dehydrating conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of 4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is unique due to its combination of a quinoline core with an oxadiazole ring and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12FN3O

Molecular Weight

305.3 g/mol

IUPAC Name

5-(3-fluorophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H12FN3O/c1-11-9-15(14-7-2-3-8-16(14)20-11)17-21-18(23-22-17)12-5-4-6-13(19)10-12/h2-10H,1H3

InChI Key

MHDNTJYXMFUZSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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